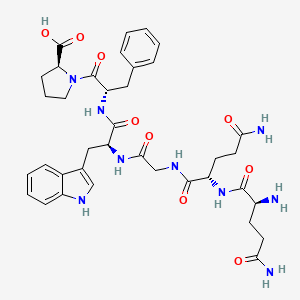
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids Each of these amino acids plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its amino acid composition.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. For instance, L-Proline is known to play a role in collagen synthesis, which is crucial for maintaining the structural integrity of tissues. The peptide may also interact with receptors and enzymes involved in cellular signaling, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: A single amino acid involved in collagen synthesis and protein structure.
L-Glutamine: An amino acid important for nitrogen metabolism and immune function.
L-Tryptophan: A precursor to serotonin, involved in mood regulation.
L-Phenylalanine: A precursor to tyrosine, involved in neurotransmitter synthesis.
Uniqueness
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of amino acids allows it to participate in diverse biological processes and makes it a valuable tool in scientific research.
Propiedades
Número CAS |
173856-34-3 |
|---|---|
Fórmula molecular |
C37H47N9O9 |
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H47N9O9/c38-24(12-14-30(39)47)33(50)44-26(13-15-31(40)48)34(51)42-20-32(49)43-27(18-22-19-41-25-10-5-4-9-23(22)25)35(52)45-28(17-21-7-2-1-3-8-21)36(53)46-16-6-11-29(46)37(54)55/h1-5,7-10,19,24,26-29,41H,6,11-18,20,38H2,(H2,39,47)(H2,40,48)(H,42,51)(H,43,49)(H,44,50)(H,45,52)(H,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
SLAZVFHOVMGWNK-CISYKLKFSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


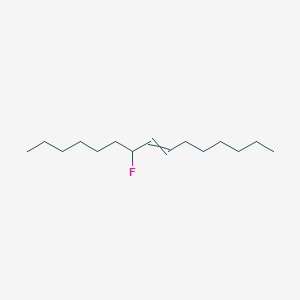
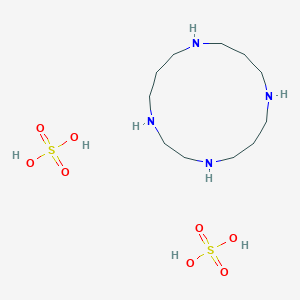
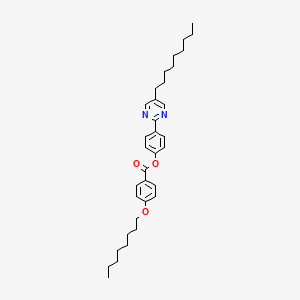
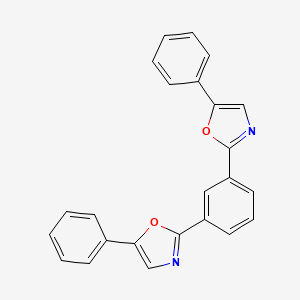
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
silane](/img/structure/B14272223.png)
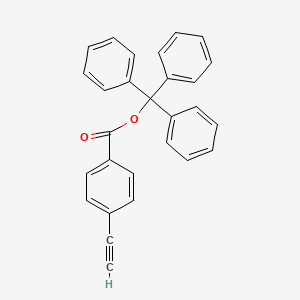

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
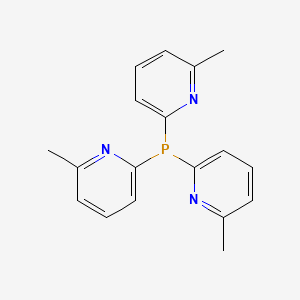
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
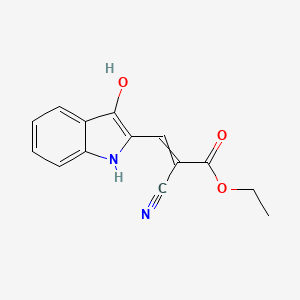
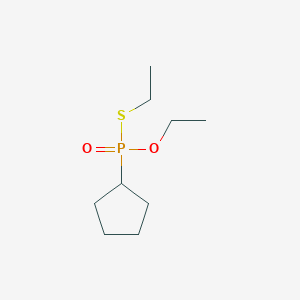
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
